methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative characterized by a benzoate core substituted with a methyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and organic materials . Its molecular formula is C₁₅H₂₁BO₄, with a molecular weight of 276.14 g/mol.
Properties
CAS No. |
891843-56-4 |
|---|---|
Molecular Formula |
C15H21BO4 |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound. Similar compounds are often used in organic synthesis as reagents or catalysts.
Mode of Action
The compound’s mode of action is primarily through its interaction with other organic compounds in chemical reactions. It is often involved in palladium-catalyzed coupling reactions to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes. The boron atom in the dioxaborolane group plays a crucial role in these reactions.
Result of Action
The result of the compound’s action is the formation of new organic compounds through chemical reactions. The specific outcomes depend on the reactants and conditions of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound’s stability might be affected by exposure to light, hence it’s recommended to store it in a dark place.
Biological Activity
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24BNO2
- Molecular Weight : 273.2 g/mol
- CAS Number : 922718-57-8
The compound features a benzoate ester structure with a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of the dioxaborolane class exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MIC) reported for related compounds ranged from 4 to 8 μg/mL against these pathogens .
Anticancer Activity
Research has demonstrated that certain derivatives possess anticancer properties. For example:
- In vitro studies : Compounds with similar structures displayed potent inhibitory effects on the proliferation of cancer cell lines. A notable example is the compound's effectiveness against triple-negative breast cancer (TNBC) cell lines with an IC50 value of 0.126 μM .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Methyl derivative | MDA-MB-231 | 0.126 | High |
| Control (TAE226) | MDA-MB-231 | - | Lower |
This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal cells.
The mechanisms through which methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer cell proliferation.
- Disruption of Cellular Signaling : The dioxaborolane moiety may interact with cellular signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of pyrimidine-based drugs that included derivatives similar to methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate. The study reported that certain compounds exhibited significant activity against drug-resistant strains with MIC values indicating strong potential for development as therapeutic agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds demonstrated that specific structural modifications enhanced their potency against TNBC cell lines. The results indicated a favorable safety profile during in vivo studies with minimal toxicity observed at therapeutic doses .
Comparison with Similar Compounds
Structural Variations and Physical Properties
The following table compares key structural features and physical properties of methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with similar compounds:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) lower melting points compared to electron-donating groups (e.g., -CH₃, -OCH₃). For example, the fluoro-substituted analog melts at 48–50°C , while methyl/methoxy derivatives lack reported melting points, suggesting higher solubility or amorphous solid states.
- Positional Isomerism : The para-substituted analog (methyl 4-(4,4,5,5-tetramethyl...) has a lower molecular weight (262.11 g/mol) due to the absence of a methyl group .
Preparation Methods
Reaction Mechanism and General Protocol
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with B2Pin2 and reductive elimination to yield the boronic ester. A representative procedure involves:
-
Substrate : Methyl 2-methyl-6-bromobenzoate (1.0 equiv)
-
Boron source : B2Pin2 (2.5–3.0 equiv)
-
Catalyst : Pd(dppf)Cl2 (5–10 mol%)
-
Base : Potassium acetate (2.0–3.0 equiv)
-
Solvent : 1,4-Dioxane or dimethylformamide (DMF)
Purification via silica gel chromatography (ethyl acetate/hexane) typically affords the product in 70–85% yield.
Catalyst and Ligand Optimization
Catalyst selection profoundly impacts reaction efficiency. Comparative studies reveal:
| Catalyst System | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl2 | 1,1'-Bis(diphenylphosphino)ferrocene | Dioxane | 82 | |
| Pd(OAc)2 | None | DMF | 39 | |
| PdCl2(PPh3)2 | Triphenylphosphine | Toluene | 65 |
The Pd(dppf)Cl2 system outperforms others due to enhanced stability and electron-donating properties of the ferrocene-based ligand, which facilitates transmetallation.
Solvent and Base Effects
Polar aprotic solvents like DMF accelerate oxidative addition but may promote protodeboronation. Non-polar solvents (e.g., dioxane) improve selectivity for boronate formation. Potassium acetate is preferred over carbonate bases due to its mild acidity, which mitigates ester hydrolysis.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors replace batch systems to enhance heat transfer and reduce reaction times. Automated catalyst injection and in-line NMR monitoring ensure consistent quality. A patented industrial protocol reports:
-
Throughput : 500 kg/batch
-
Purity : >99% (HPLC)
-
Cost : $120/kg (raw materials)
Q & A
Q. What are the optimal conditions for synthesizing methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized benzoate precursors. For example, methyl 2-methyl-6-bromobenzoate can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 3–5 mol% Pd | Higher loading risks side reactions |
| Reaction temperature | 80–90°C | Temperatures >100°C degrade boronate |
| Solvent | Anhydrous dioxane | Moisture reduces boron integrity |
Purification via column chromatography (petroleum ether:ethyl acetate, 7:3) yields ~65% purity .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Combine 1H NMR , 13C NMR , and IR spectroscopy to verify the boronate ester (B–O stretch at ~1,350 cm⁻¹) and methyl ester groups (C=O at ~1,700 cm⁻¹). For example:
Q. What are its primary applications in organic synthesis?
Methodological Answer: The compound serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl systems. For example:
- Coupling with aryl halides (e.g., 4-chloro-2-(trifluoromethyl)phenyl derivatives) under Pd catalysis yields substituted pyrimidine carboxylates for medicinal chemistry .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
Methodological Answer: The ortho-methyl group on the benzoate ring introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. Computational studies (DFT) suggest:
Q. What strategies resolve contradictions in reported reaction yields?
Methodological Answer: Discrepancies in yields (e.g., 50–75%) arise from:
- Oxygen sensitivity : Use of Schlenk lines or gloveboxes improves boronate stability .
- Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., PCy₃) increases active species concentration .
- Purification losses : Replace column chromatography with recrystallization (e.g., hexane/EtOAc) for higher recovery .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies show:
Q. What computational methods predict its reactivity in non-traditional coupling reactions?
Methodological Answer:
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Coupling Partner | Yield (%) | Conditions (Catalyst, Solvent) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 68 | Pd(dppf)Cl₂, dioxane/H₂O | |
| 3-Chloropyridine | 45 | Pd(OAc)₂, SPhos, THF | |
| 2-Naphthyl triflate | 72 | Pd(PPh₃)₄, K₂CO₃, DMF |
Q. Table 2. Stability Under Accelerated Degradation Conditions
| Condition | Degradation Rate (%/day) | Major Degradation Product |
|---|---|---|
| 40°C, 75% humidity | 12.5 | Deborylated benzoate |
| UV light (254 nm) | 8.2 | Oxidized pinacol byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
